3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide
Description
3-[(Morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a morpholine moiety via a methyl bridge and a phenyl carboxamide group. The phenyl carboxamide group may influence lipophilicity and binding affinity, suggesting possible applications in central nervous system (CNS) disorders or enzyme modulation .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-phenyl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c21-17(18-15-5-2-1-3-6-15)20-7-4-12-23-14-16(20)13-19-8-10-22-11-9-19/h1-3,5-6,16H,4,7-14H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQRBIJFXBIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a morpholine ring in its structure suggests that it may interact with biological targets in a similar manner to other morpholine derivatives. Morpholine derivatives are known to exhibit a wide variety of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to accurately summarize the biochemical pathways affected by VU0546888-1. Given the broad range of activities associated with morpholine derivatives, it’s likely that multiple pathways could be affected.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Morpholine-Containing Pharmaceuticals
Aprepitant and Fosaprepitant ()
- Structure : Aprepitant contains a morpholine ring linked to a triazolone core, fluorophenyl, and trifluoromethylphenyl groups. Fosaprepitant is its phosphorylated prodrug.
- Key Differences : Unlike the target compound, these antiemetics lack a thiazepane ring and instead utilize a triazolone scaffold. The trifluoromethyl groups enhance metabolic stability, while the morpholine improves solubility.
- Pharmacological Relevance : Aprepitant targets the neurokinin-1 (NK1) receptor, whereas the target compound’s mechanism remains uncharacterized.
| Compound | Core Structure | Key Substituents | Therapeutic Use |
|---|---|---|---|
| Aprepitant | Triazolone | Fluorophenyl, trifluoromethylphenyl | Antiemetic |
| Target Compound | 1,4-Thiazepane | Phenyl carboxamide, morpholinylmethyl | Undisclosed (Research) |
5-{5-Chloro-2-[(3S)-3-[(Morpholin-4-yl)methyl]...} ()
- Structure: Features a dihydroisoquinoline core with a morpholinylmethyl group and carboxylic acid derivative.
- The carboxylic acid group may influence ionization and bioavailability compared to the carboxamide in the target compound.
Carboxamide-Containing Heterocycles
AZ331 and AZ257 ()
- Structure : 1,4-dihydropyridines with carboxamide groups, furyl, and methoxyphenyl/bromophenyl substituents.
- Key Differences: The six-membered dihydropyridine ring lacks sulfur, reducing conformational flexibility compared to thiazepane. Substituents like cyano and thioether groups may modulate calcium channel activity (common in dihydropyridines like nifedipine).
| Compound | Core Structure | Key Substituents | Potential Activity |
|---|---|---|---|
| AZ331 | 1,4-Dihydropyridine | 2-Furyl, methoxyphenyl, thioether | Calcium channel modulation |
| Target Compound | 1,4-Thiazepane | Morpholinylmethyl, phenyl carboxamide | Undisclosed |
Research Findings and Implications
Impact of Morpholine Substitution
Morpholine derivatives, including the target compound, often exhibit enhanced aqueous solubility due to the oxygen atom’s polarity . However, the thiazepane ring’s larger size may confer unique binding modes compared to smaller heterocycles like triazolone (Aprepitant) or dihydroisoquinoline ().
Role of Carboxamide vs. Other Functional Groups
The phenyl carboxamide in the target compound likely increases lipophilicity compared to Aprepitant’s triazolone or AZ331’s cyano group. This could improve blood-brain barrier penetration, suggesting CNS applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
